An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-cis-3-hydroxy-D-proline
An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-cis-3-hydroxy-D-proline
Introduction: A Structurally Unique Building Block for Advanced Peptide Design
In the landscape of peptide synthesis and drug discovery, the repertoire of non-canonical amino acids provides the essential tools for sculpting molecules with enhanced stability, novel conformations, and targeted biological activity. Among these, Boc-cis-3-hydroxy-D-proline stands out as a pivotal building block. This derivative of D-proline, featuring a cis-oriented hydroxyl group at the C3 position and a tert-butoxycarbonyl (Boc) protecting group on the amine, offers a unique combination of stereochemical rigidity and functionalization potential.
The presence of the Boc group enhances the compound's stability and solubility in organic solvents, making it highly compatible with established synthetic protocols.[1] More critically, the constrained pyrrolidine ring, combined with the specific stereochemistry of the hydroxyl group, allows researchers to exert precise control over the peptide backbone. This control is instrumental in designing peptidomimetics, inducing specific secondary structures like β-turns, and developing novel therapeutics that target distinct biological pathways.[1] This guide provides an in-depth examination of the chemical properties, reactivity, and strategic applications of Boc-cis-3-hydroxy-D-proline for researchers, chemists, and drug development professionals.
Physicochemical and Structural Properties
Boc-cis-3-hydroxy-D-proline is a white, crystalline powder at room temperature. Its fundamental properties are rooted in its unique molecular architecture, which dictates its behavior in both chemical reactions and biological systems.
The IUPAC name for this compound is (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid. The cis designation refers to the relative orientation of the hydroxyl group at C3 and the carboxylic acid at C2, which are on the same face of the pyrrolidine ring.
| Property | Value | Source(s) |
| CAS Number | 118492-87-8 | [1][2] |
| Molecular Formula | C₁₀H₁₇NO₅ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥95-97% | [1][3] |
| Melting Point | 101-103 °C | [2] |
| Density | 1.312 g/cm³ | [2] |
| Optical Rotation | [α]²⁰_D = +95 ± 2º (c=1 in CHCl₃) | [1] |
| XLogP3 | 0.379 | [2] |
| Polar Surface Area (PSA) | 87.1 Ų | [2] |
Spectral & Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the identity and purity of Boc-cis-3-hydroxy-D-proline. The presence of the Boc group often leads to the observation of rotamers (cis/trans isomers about the C-N amide bond), which can result in doubled signals for adjacent protons and carbons.
| Predicted ¹H NMR Shifts (ppm) | Assignment | Notes |
| ~12.0 | -COOH | Broad singlet, exchangeable with D₂O. |
| ~4.4-4.6 | H3 (CH-OH) | Multiplet. Position influenced by H-bonding. |
| ~4.2-4.3 | H2 (α-CH) | Multiplet, adjacent to carboxyl and H3. |
| ~3.4-3.6 | H5 (CH₂) | Multiplet, protons of the CH₂ group adjacent to Nitrogen. |
| ~1.9-2.2 | H4 (CH₂) | Multiplet, diastereotopic protons. |
| 1.45 | -C(CH₃)₃ | Singlet, 9H. Characteristic signal for the Boc group. |
| Predicted ¹³C NMR Shifts (ppm) | Assignment | Notes |
| ~174-176 | -COOH | Carboxylic acid carbon. |
| ~154-156 | Boc C=O | Urethane carbonyl. |
| ~80-81 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~70-72 | C3 (CH-OH) | Carbon bearing the hydroxyl group. |
| ~59-61 | C2 (α-C) | Alpha-carbon. |
| ~46-48 | C5 (CH₂) | Carbon adjacent to nitrogen. |
| ~35-37 | C4 (CH₂) | Methylene carbon adjacent to C3. |
| ~28.5 | -C(C H₃)₃ | Methyl carbons of the Boc group. |
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode would be expected to show a prominent ion for [M-H]⁻ at m/z ≈ 230.1. In positive mode, adducts such as [M+H]⁺ (m/z ≈ 232.1) or [M+Na]⁺ (m/z ≈ 254.1) would be observed. The exact mass is 231.1110 Da.[2]
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key vibrational bands corresponding to its functional groups:
-
~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl and carboxylic acid groups.
-
~2980 cm⁻¹: C-H stretches from the aliphatic and Boc groups.
-
~1740 cm⁻¹: C=O stretch from the carboxylic acid.
-
~1690 cm⁻¹: C=O stretch from the Boc urethane group.
Reactivity and Strategic Considerations in Synthesis
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS).[4] It provides robust protection for the α-amine under the neutral or basic conditions required for peptide coupling. Its key feature is its lability to moderately strong acids, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), which allows for its selective removal without cleaving the final peptide from most resins or disturbing acid-labile side-chain protecting groups like benzyl ethers.[5]
The cis-3-Hydroxy Group: A Double-Edged Sword
The secondary hydroxyl group at the C3 position is a critical determinant of the molecule's utility and reactivity.
-
Conformational Influence: The hydroxyl group, along with the rigid pyrrolidine ring, acts as a powerful conformational constraint. It can induce turns and stabilize specific secondary structures, such as β-hairpins, which are often involved in molecular recognition and biological activity.[1]
-
Reactivity and the Need for Protection: The hydroxyl group is a nucleophile and can compete with the desired amine during the coupling step of peptide synthesis, leading to the formation of ester side products. Therefore, in most Boc-SPPS protocols, it is imperative to protect this hydroxyl group. A common choice is the benzyl (Bzl) ether , which is stable to the TFA used for Boc deprotection but is readily cleaved along with other side-chain protecting groups during the final, strong-acid cleavage step (e.g., with anhydrous HF or TFMSA).[4][6] The required building block for synthesis is therefore Boc-cis-3-(O-Bzl)-D-proline .
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-cis-3-hydroxy-D-proline is as a building block in Boc-SPPS. The following is a representative protocol for its incorporation into a growing peptide chain attached to a Merrifield resin.
Experimental Protocol: Single Coupling Cycle in Boc-SPPS
Prerequisite: The synthesis begins with a peptide-resin that has a free N-terminal amine from the previous cycle. The building block used is Boc-cis-3-(O-Bzl)-D-proline .
-
Resin Swelling:
-
Wash the peptide-resin three times with dichloromethane (DCM) for 1 minute each to ensure adequate swelling.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-cis-3-(O-Bzl)-D-proline (3 equivalents relative to resin substitution) and an activating agent such as HBTU (0.95 eq. relative to the amino acid) in N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIEA) (2 eq. relative to HBTU) to the solution and allow it to pre-activate for 2-5 minutes.
-
Causality: HBTU reacts with the carboxylic acid to form a highly reactive acyl-uronium ester, which is susceptible to nucleophilic attack by the free amine on the resin. DIEA acts as a non-nucleophilic base to facilitate the reaction.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Self-Validation: To confirm coupling completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin test. For coupling to a secondary amine like proline, the isatin test is more appropriate, as ninhydrin gives a weak or no color change.[7] A negative test (beads remain colorless) indicates a complete reaction.
-
-
Washing:
-
Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Isopropanol (IPA) (2x) to remove excess reagents and byproducts.
-
-
Boc Deprotection:
-
Treat the peptide-resin with a solution of 25-50% TFA in DCM for 20-30 minutes.
-
Causality: The moderate acidity of TFA cleaves the Boc group, liberating the N-terminal amine as a trifluoroacetate salt. The benzyl ether protecting the hydroxyl group remains intact.
-
-
Washing and Neutralization:
The resin is now ready for the next coupling cycle.
Biological Significance & Case Study: Modulating Cellular Signaling
Hydroxyproline-containing peptides are not merely structural curiosities; they are potent biological effectors. Naturally occurring collagen-derived peptides containing hydroxyproline are known to exhibit a range of activities, including enhancing skin fibroblast migration and promoting osteoblast differentiation.[8][9]
A compelling example of their role in cell signaling is the action of the dipeptide Prolyl-hydroxyproline (Pro-Hyp) in counteracting muscle atrophy.[10] Glucocorticoids like dexamethasone (DEX) induce muscle wasting by upregulating two key ubiquitin ligases, atrogin-1 and MuRF-1. These enzymes tag muscle proteins for degradation by the proteasome. The expression of these ligases is controlled by the transcription factor Foxo3a.
The Akt/mTOR signaling pathway is a central regulator of muscle protein synthesis and an inhibitor of protein degradation. When Akt is activated (phosphorylated), it phosphorylates and inactivates Foxo3a, preventing it from entering the nucleus and transcribing the atrogin-1 and MuRF-1 genes. Pro-Hyp has been shown to promote the phosphorylation of Akt, thereby suppressing the entire downstream degradation cascade and preserving muscle mass.[10]
This mechanism highlights how a simple hydroxyproline-containing peptide can have a profound therapeutic effect by modulating a critical intracellular signaling pathway. The incorporation of Boc-cis-3-hydroxy-D-proline allows for the rational design of more complex, stable, and potent peptidomimetics that could target this and other pathways with high specificity.
Safety and Handling
Boc-cis-3-hydroxy-D-proline is classified as an irritant.[11]
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
-
Precautions: Handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 0-8 °C.[1]
References
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Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Boc-D-Pro-OH [37784-17-1]. Retrieved from [Link]
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LookChem. (n.d.). Cas 118492-86-7,(+)-CIS-(2R,3S)-3-Hydroxyproline. Retrieved from [Link]
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Esteban, G. G., et al. (2002). Stereoselective synthesis of 3-hydroxyproline benzyl esters from N-protected beta-aminoaldehydes and benzyl diazoacetate. The Journal of Organic Chemistry, 67(6), 1880–1886. [Link]
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Alcantara, J., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 764448. [Link]
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ResearchGate. (n.d.). Hydroxyproline-containing peptide antibiotics synthesized via free proline hydroxylation. Retrieved from [Link]
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Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroxyproline. Retrieved from [Link]
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Science.gov. (n.d.). proline-rich antibacterial peptide: Topics by Science.gov. Retrieved from [Link]
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Kim, H., et al. (2023). Preventive Effects of Collagen-Derived Dipeptide Prolyl-Hydroxyproline against Dexamethasone-Induced Muscle Atrophy in Mouse C2C12 Skeletal Myotubes. Medicina, 59(10), 1735. [Link]
-
Taga, Y., et al. (2022). Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion. npj Science of Food, 6(1), 21. [Link]
-
Zhu, Y., & Liu, R. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers. Chinese Chemical Letters, 32(2), 655-662. [Link]
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Alcantara, J., Stix, R., & Huang, A. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8. [Link]
-
Himeno, K., et al. (2023). Ingestion of a collagen peptide containing high concentrations of prolyl-hydroxyproline and hydroxyprolyl-glycine reduces advanced glycation end products levels in the skin and subcutaneous blood vessel walls: a randomized, double-blind, placebo-controlled study. Bioscience, Biotechnology, and Biochemistry, 87(5), 583-589. [Link]
-
PubChem. (n.d.). (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected. National Center for Biotechnology Information. Retrieved from [Link]
-
Smith, B. J., et al. (2015). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Journal of the American Chemical Society, 137(1), 487-496. [Link]
- Reimer, U., et al. (2003). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Georg Thieme Verlag.
-
Nomura, K., et al. (2024). Collagen-derived dipeptide prolyl-hydroxyproline cooperates with Foxg1 to activate the PGC-1α promoter and induce brown adipocyte-like phenotype in rosiglitazone-treated C3H10T1/2 cells. Frontiers in Endocrinology, 15. [Link]
-
Sinz, A., et al. (2016). Conformational Shift of a β-Hairpin Peptide upon Complex Formation with an Oligo–proline Peptide Studied by Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 27(8), 1362-1372. [Link]
-
Taga, Y., et al. (2022). Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion. npj Science of Food, 6(1), 21. [Link]
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